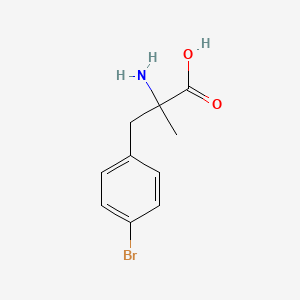![molecular formula C22H25N5O7 B12290242 dimethyl 2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate](/img/structure/B12290242.png)
dimethyl 2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY 338979 Dimethyl Ester is a chemical compound with the molecular formula C22H25N5O7 and a molecular weight of 471.46 g/mol . It is a derivative of pemetrexed, a well-known antifolate chemotherapy drug. LY 338979 Dimethyl Ester is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of LY 338979 Dimethyl Ester involves multiple steps. One common synthetic route starts with benzoic acid, 4-(3,3-dibromo-4-oxobutyl)-, methyl ester . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired ester. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
LY 338979 Dimethyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
LY 338979 Dimethyl Ester has a wide range of scientific research applications. In chemistry, it is used as a reference material for analytical studies . In biology and medicine, it serves as a metabolite of pemetrexed, which inhibits the enzyme thymidylate synthase. This inhibition is crucial for DNA synthesis, making LY 338979 Dimethyl Ester valuable in cancer research and drug development. Additionally, it is used in the study of enzyme kinetics and molecular interactions.
Mechanism of Action
The mechanism of action of LY 338979 Dimethyl Ester involves its role as a metabolite of pemetrexed. Pemetrexed binds to and inhibits thymidylate synthase, an enzyme that catalyzes the methylation of 2’-deoxyuridine-5’-monophosphate to 2’-deoxythymidine-5’-monophosphate. This inhibition disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The molecular targets and pathways involved include the folate pathway and nucleotide biosynthesis.
Comparison with Similar Compounds
LY 338979 Dimethyl Ester is similar to other antifolate compounds, such as methotrexate and raltitrexed. it is unique in its specific inhibition of thymidylate synthase and its role as a pemetrexed metabolite. Other similar compounds include folic acid analogs and dihydrofolate reductase inhibitors. The uniqueness of LY 338979 Dimethyl Ester lies in its specific molecular interactions and its applications in cancer research.
Properties
Molecular Formula |
C22H25N5O7 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
dimethyl 2-[[4-[2-(2-amino-4,6-dioxo-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C22H25N5O7/c1-33-15(28)10-9-14(21(32)34-2)24-18(29)12-6-3-11(4-7-12)5-8-13-16-17(25-19(13)30)26-22(23)27-20(16)31/h3-4,6-7,13-14H,5,8-10H2,1-2H3,(H,24,29)(H4,23,25,26,27,30,31) |
InChI Key |
LUUJMAOFTOAHOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)CCC2C3=C(NC2=O)N=C(NC3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(E)-3-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12290159.png)


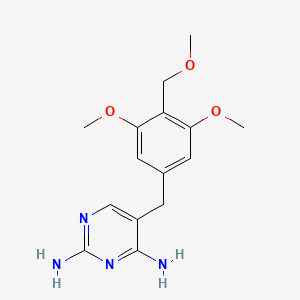
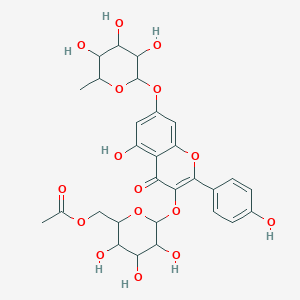
![2-[3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B12290213.png)

![(6-Methyl-4-oxo-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-3a-yl) benzoate](/img/structure/B12290221.png)
![4-Morpholinehexanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B12290225.png)
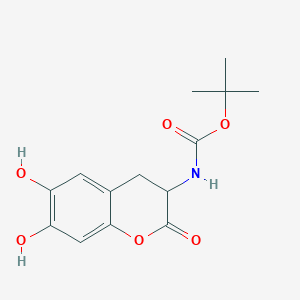
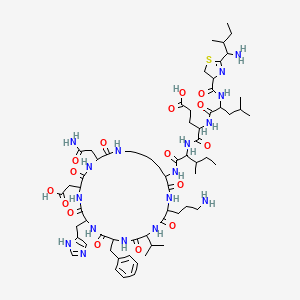
![3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione](/img/structure/B12290244.png)
